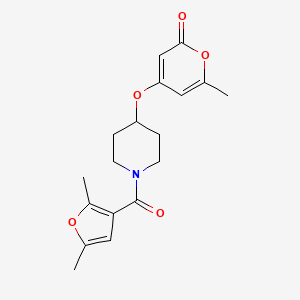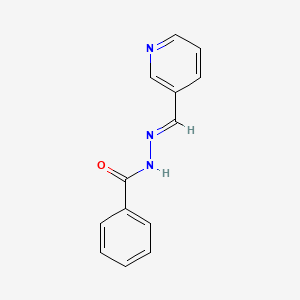
4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furan ring, a piperidine moiety, and a pyranone ring, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Derivative Synthesis: The piperidine moiety is often prepared via hydrogenation of pyridine derivatives or through reductive amination of appropriate ketones.
Coupling Reactions: The furan and piperidine derivatives are coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the intermediate compound.
Formation of Pyranone Ring: The final step involves the cyclization of the intermediate compound to form the pyranone ring under controlled conditions, such as heating with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine and furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms in organic chemistry.
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Enzyme Inhibition Studies: It can be used to study enzyme inhibition due to its potential interactions with biological macromolecules.
Medicine
Pharmacological Research: The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Drug Development: It can serve as a lead compound for the development of new therapeutic agents.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Catalysis: It can be used as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one: The parent compound.
4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-thione: A sulfur analog with potentially different reactivity and biological activity.
4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-imine: An imine analog that may exhibit different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11-8-15(10-17(20)23-11)24-14-4-6-19(7-5-14)18(21)16-9-12(2)22-13(16)3/h8-10,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQFCEAEBAMDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(OC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2566888.png)
![4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one](/img/structure/B2566889.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2566890.png)
![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2566892.png)



![7-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B2566900.png)





